2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide

Medicinal chemistry Kinase inhibitor design Structure–activity relationships

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide (CAS 1421475-59-3) is a synthetic small molecule (C₁₇H₁₄FN₅OS, MW 355.4 g/mol) that combines a 4-fluoro-1,3-benzothiazole scaffold with an N-(1H-indazol-6-yl)acetamide moiety via a methylamino linker. The indazole core is a well-established kinase hinge-binding motif, while the 4-fluorobenzothiazole fragment contributes to halogen-dependent interactions and lipophilicity tuning.

Molecular Formula C17H14FN5OS
Molecular Weight 355.39
CAS No. 1421475-59-3
Cat. No. B2758986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide
CAS1421475-59-3
Molecular FormulaC17H14FN5OS
Molecular Weight355.39
Structural Identifiers
SMILESCN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C17H14FN5OS/c1-23(17-21-16-12(18)3-2-4-14(16)25-17)9-15(24)20-11-6-5-10-8-19-22-13(10)7-11/h2-8H,9H2,1H3,(H,19,22)(H,20,24)
InChIKeyUFWODTHZUXNQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide (CAS 1421475-59-3): A Dual Indazole–Benzothiazole Acetamide for Targeted Kinase Inhibitor Screening


2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide (CAS 1421475-59-3) is a synthetic small molecule (C₁₇H₁₄FN₅OS, MW 355.4 g/mol) that combines a 4-fluoro-1,3-benzothiazole scaffold with an N-(1H-indazol-6-yl)acetamide moiety via a methylamino linker [1]. The indazole core is a well-established kinase hinge-binding motif, while the 4-fluorobenzothiazole fragment contributes to halogen-dependent interactions and lipophilicity tuning. Both scaffolds are independently validated in kinase inhibitor programmes—indazole as a phenol bioisostere with reduced phase I metabolism and benzothiazole as a versatile pharmacophore in ROCK, FGFR and PI3K inhibitor series [2]. The compound is commercially available at ≥95 % purity , positioning it as a readily accessible entry point for structure–activity relationship (SAR) exploration around the indazole‑6‑acetamide vector.

Why Generic Indazole–Benzothiazole Acetamides Cannot Replace 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide


The indazole‑6‑acetamide scaffold tolerates substantial substitution diversity on the benzothiazole ring, yet even single-atom changes produce large shifts in molecular properties that cascade into altered binding, selectivity and ADME profiles [1]. Replacing the 4‑F atom with hydrogen (CAS 1351661‑64‑7) reduces the hydrogen‑bond acceptor count from 6 to 5 and drops the XLogP3 from 3.5 to 3.4, while moving to a 4‑CF₃ analogue (CAS 1421475‑73‑1) increases molecular weight to 405.4 g/mol and raises XLogP3 to 4.3 [2][3]. In kinase inhibitor SAR, the 4‑position of the benzothiazole ring frequently acts as a selectivity determinant: 4‑F substituents in related benzothiazole‑amide series have been shown to tune ROCK‑II inhibitory potency by >10‑fold compared with 4‑H or 4‑Cl analogues [4]. Generic substitution therefore risks discarding the precise electronics and sterics that define target engagement, making compound‑specific sourcing essential for reproducible SAR and screening campaigns.

Quantitative Differentiation Evidence for 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide vs. Closest Structural Analogs


4‑F Substitution Increases Hydrogen‑Bond Acceptor Count Relative to the Unsubstituted Benzothiazole Analog

The 4‑fluoro substituent on the benzothiazole ring elevates the hydrogen‑bond acceptor (HBA) count to 6, compared with 5 for the 4‑H analogue (CAS 1351661‑64‑7). This single‑atom change adds a halogen‑bond donor and a weak H‑bond acceptor that can engage the glycine‑rich loop or DFG motif in kinase active sites [1][2].

Medicinal chemistry Kinase inhibitor design Structure–activity relationships

Moderate Lipophilicity (XLogP3 = 3.5) Offers a Differentiated Physicochemical Window Between the 4‑H and 4‑CF₃ Analogs

The target compound displays an XLogP3 of 3.5, which lies in the optimal range for oral drug‑likeness and balances the extremes of its nearest neighbours: the 4‑H analogue (XLogP3 = 3.4) and the 4‑CF₃ analogue (XLogP3 = 4.3) [1][2]. An XLogP3 above 4.0 is associated with increased metabolic liability and reduced aqueous solubility in kinase inhibitor series [3].

Drug-likeness Lipophilic ligand efficiency ADME optimisation

Commercially Available at ≥95 % Purity, Enabling Direct Use in Biochemical Assays Without Re‑purification

The compound is supplied at ≥95 % purity as confirmed by the vendor’s quality control batch analysis . This exceeds the typical 90 % threshold required for reliable IC₅₀ determination in kinase biochemical assays and is comparable to the purity specifications of the 4‑CF₃ analogue from the same supplier .

Compound procurement Assay-ready purity High‑throughput screening

Class‑Level Evidence: Indazole‑6‑Acetamide and 4‑Fluorobenzothiazole Scaffolds Are Independently Validated in Kinase Inhibitor Programmes

Although direct IC₅₀ data for CAS 1421475‑59‑3 are not publicly available, both the indazole‑6‑acetamide and 4‑fluorobenzothiazole substructures are validated pharmacophores. Indazole‑based acetamides have yielded nanomolar FGFR1 inhibitors (e.g., IC₅₀ = 3.3 nM for the indazole derivative 9u) [1], while 4‑fluorobenzothiazole‑containing amides have demonstrated ROCK‑II inhibition with significant potency variation depending on the 4‑position substituent [2]. The fusion of these two validated fragments via a methylamino linker creates a scaffold rationally designed to engage the hinge region of ATP‑binding sites.

Kinase inhibition Fragment-based drug design ROCK and FGFR targets

Recommended Research and Procurement Scenarios for 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide


Kinase Inhibitor Screening Library Expansion with Defined 4‑Position Halogen SAR

The compound fills a specific gap in indazole–benzothiazole screening decks where the 4‑position is varied systematically (H, F, Cl, CF₃). Its computed LogP of 3.5 and 6‑HBA count differentiate it from both the lipophilic 4‑CF₃ analogue (LogP 4.3) and the electron‑neutral 4‑H analogue (5 HBA), enabling chemists to deconvolute electronic vs. lipophilic contributions to target engagement [1]. Procurement as part of a matched molecular pair set allows rigorous SAR interpretation.

Hit‑to‑Lead Optimisation Starting Point for ROCK or FGFR Programmes

Given the validated ROCK‑II activity of 4‑fluorobenzothiazole amides [2] and the nanomolar FGFR1 potency of indazole‑6‑acetamide derivatives [3], the target compound serves as a pre‑fused scaffold that combines both pharmacophores. Researchers can avoid the synthetic effort of constructing the methylamino‑bridged indazole–benzothiazole core and instead focus on vector diversification (e.g., indazole N‑alkylation, benzothiazole 5‑ or 7‑substitution) to optimise potency and selectivity.

Chemical Biology Probe Development Targeting the Indazole‑Binding Kinome

The indazole‑6‑yl acetamide motif is a privileged hinge‑binding element across a broad set of kinases (e.g., ROCK, FGFR, ITK, PI3Kδ). The 4‑fluorobenzothiazole appendage introduces a halogen‑bond donor that can enhance residence time in the DFG‑out conformation of certain kinases [4]. At ≥95 % purity , the compound is suitable for immediate use in kinome‑wide selectivity profiling (e.g., SelectScreen or KINOMEscan panels) to identify its primary targets before initiating medicinal chemistry optimisation.

Computational Docking and Free‑Energy Perturbation (FEP) Benchmarking Set

The 4‑F → 4‑H → 4‑CF₃ congeneric series provides an ideal test set for computational methods, as the three compounds differ only by a single substituent that spans a range of lipophilicity (LogP 3.4–4.3) and electrostatic potential. Procurement of all three enables prospective FEP+ or WaterMap calculations to validate in silico predictions against experimental binding data before committing to synthesis of more elaborate analogues.

Quote Request

Request a Quote for 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.